PPM1A-IN-1
Beschreibung
SMIP-30 is a potent and selective inhibitor of human protein phosphatase Mg2+/Mn2±dependent 1A (PPM1A). This compound has shown significant potential in treating tuberculosis by enhancing the selective autophagy of macrophages to limit the survival of intracellular Mycobacterium tuberculosis .
Eigenschaften
Molekularformel |
C16H15BrFNO2 |
|---|---|
Molekulargewicht |
352.20 g/mol |
IUPAC-Name |
2-(2-fluoro-8-methoxyphenanthridin-5-ium-5-yl)ethanol;bromide |
InChI |
InChI=1S/C16H15FNO2.BrH/c1-20-13-3-4-14-11(8-13)10-18(6-7-19)16-5-2-12(17)9-15(14)16;/h2-5,8-10,19H,6-7H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZBKGDGWEQRMRGD-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC2=C[N+](=C3C=CC(=CC3=C2C=C1)F)CCO.[Br-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthetic routes and reaction conditions for SMIP-30 involve a series of chemical reactions that are meticulously controlled to ensure the purity and efficacy of the compound. The preparation of SMIP-30 typically involves the use of specific reagents and catalysts under controlled temperature and pressure conditions. Industrial production methods may include large-scale synthesis in specialized reactors to maintain consistency and quality .
Analyse Chemischer Reaktionen
SMIP-30 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of SMIP-30, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
SMIP-30 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chemical probe to study the function of PPM1A and its role in various cellular processes. In biology, SMIP-30 is utilized to investigate the mechanisms of autophagy and its impact on intracellular pathogens. In medicine, the compound has shown promise in developing new therapeutic modalities for tuberculosis treatment. Additionally, SMIP-30 may have industrial applications in the development of new drugs and chemical products .
Wirkmechanismus
The mechanism of action of SMIP-30 involves the selective inhibition of PPM1A, which leads to the activation of autophagy in macrophages. This process is dependent on the phosphorylation of the autophagy receptor p62-SQSTM1. By inhibiting PPM1A, SMIP-30 enhances the phosphorylation of p62, making it more accessible to label Mycobacterium tuberculosis exposed to the cytoplasm and target it to autophagosomes. This mechanism restricts the survival of the intracellular pathogen and promotes its clearance by the host immune system .
Vergleich Mit ähnlichen Verbindungen
SMIP-30 is unique in its high selectivity and potency as a PPM1A inhibitor. Similar compounds include SMIP-43 and sanguinarine. SMIP-30 and SMIP-43 exhibit poor inhibitory activity against PPM1B, the closest homologue of PPM1A, whereas sanguinarine shows poor specificity. SMIP-30 has greater than 40-fold selectivity for PPM1A compared to PPM1B, highlighting its uniqueness and potential as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
